molecular formula C17H16ClN3O4 B13357615 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B13357615
M. Wt: 361.8 g/mol
InChI Key: UIDAXGTWIDHLKC-KEBDBYFISA-N
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Description

2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound with a molecular formula of C16H14ClN3O4 This compound is known for its unique chemical structure, which includes a chloro group, a hydrazino group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-[2-[(2E)-2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16ClN3O4/c1-10(12-7-6-11(22)8-15(12)23)20-21-16(24)9-19-17(25)13-4-2-3-5-14(13)18/h2-8,22-23H,9H2,1H3,(H,19,25)(H,21,24)/b20-10+

InChI Key

UIDAXGTWIDHLKC-KEBDBYFISA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Cl)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Cl)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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